molecular formula C21H29N B2678434 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole CAS No. 692732-97-1

1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole

Cat. No.: B2678434
CAS No.: 692732-97-1
M. Wt: 295.47
InChI Key: APIPQLCXMNCUMS-UHFFFAOYSA-N
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Description

1-[4-(4-Pentylcyclohexyl)phenyl]-1H-pyrrole is a pyrrole derivative featuring a pentylcyclohexylphenyl substituent at the 1-position of the pyrrole ring. This compound is notable for its liquid crystalline properties, as demonstrated in studies of analogous structures with aggregation-induced emission (AIE) characteristics . The pentylcyclohexyl group enhances thermal stability and mesomorphic behavior, making it relevant for materials science applications.

Properties

IUPAC Name

1-[4-(4-pentylcyclohexyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N/c1-2-3-4-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-5-6-17-22/h5-6,12-19H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIPQLCXMNCUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole typically involves the reaction of 4-(4-pentylcyclohexyl)benzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps such as purification through recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

1-[4-(4-Pentylcyclohexyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring or the phenyl ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives through functionalization reactions. This compound has been utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the use of this pyrrole derivative in synthesizing novel heterocyclic compounds with potential anti-cancer properties. The reaction conditions were optimized to yield high purity and yield of the target compounds, showcasing the effectiveness of this compound as a synthetic intermediate.

Pharmaceutical Development

The compound has been investigated for its pharmacological properties, particularly in the context of receptor modulation. It has shown promise as a ligand for various biological targets, including G-protein coupled receptors (GPCRs).

Case Study : Research indicated that derivatives of this compound exhibited selective activity on specific GPCRs, leading to increased interest in its potential therapeutic applications in treating metabolic disorders and other diseases.

Material Science

In material science, this compound is being explored for its properties in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit good charge transport properties makes it an attractive candidate for these applications.

Data Table: Properties Relevant to Material Science Applications

PropertyValue
Thermal StabilityHigh
Charge MobilityModerate
Film FormationExcellent
SolubilitySoluble in common organic solvents

Mechanism of Action

The mechanism of action of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Cycloalkyl Substituents

  • 1-(4-((1S,2S)-2-Methylcyclobutyl)phenyl)-1H-pyrrole (2k) :

    • Synthesis : Prepared via CuH-catalyzed enantioselective hydroamination, yielding 95% purity with 99% enantiomeric excess (ee) .
    • Physical Properties : Solid (m.p. 54–56°C), contrasting with the liquid crystalline behavior of the pentylcyclohexyl analog.
    • Key Difference : Smaller cyclobutyl group reduces steric bulk, lowering melting point compared to the pentylcyclohexyl derivative.
  • 4-((1S,2S)-2-Methylcyclopentyl)-1,1'-biphenyl (2l) :

    • Synthesis : Similar CuH-catalyzed method (74% yield, 98% ee) .
    • Physical Properties : Oil at room temperature, highlighting how cyclopentyl vs. cyclohexyl rings influence phase behavior.

Table 1: Cycloalkyl-Substituted Pyrroles

Compound Substituent Melting Point/State Purity (%) ee (%)
1-[4-(4-Pentylcyclohexyl)phenyl]-1H-pyrrole Pentylcyclohexylphenyl Liquid crystal* N/A N/A
2k 2-Methylcyclobutyl 54–56°C (solid) 95 99
2l 2-Methylcyclopentyl Oil 74 98

*Inferred from analogous AIE-active liquid crystals .

Substituted N-Phenylpyrroles

  • 1-(4-Bromophenyl)-1H-pyrrole (3) :

    • Synthesis : Synthesized via modified Clauson-Kaas method (81% yield) .
    • Electrochemical Properties : Electron-withdrawing bromine substituent lowers HOMO-LUMO gap, enhancing conductivity compared to electron-donating groups.
  • 1-(4-Methoxyphenyl)-1H-pyrrole (2) :

    • Synthesis : Clauson-Kaas method (36–81% yield) .
    • Electrochemical Impact : Methoxy group increases electron density, raising HOMO energy by ~0.3 eV compared to bromine analogs .

Table 2: Substituent Effects on N-Phenylpyrroles

Compound Substituent HOMO-LUMO Gap (eV)* Yield (%)
1-(4-Bromophenyl)-1H-pyrrole Br 4.1 81
1-(4-Methoxyphenyl)-1H-pyrrole OMe 3.8 36–81
Target Compound Pentylcyclohexyl N/A N/A

*Estimated from electrochemical data .

Bioactive Pyrrole Derivatives

  • 4-[1-(4-Hexylphenyl)-5-methyl-1H-pyrrol-2-yl]phenol: Bioactivity: Tyrosine phosphatase inhibitor (100% yield) .
  • Neuroprotective Pyrroles (A–C) :

    • Activity : Compounds with chloro/methoxy substituents show 40–60% reduction in ROS in PC12 cells .
    • Comparison : The pentylcyclohexyl group’s bulk may hinder blood-brain barrier penetration, limiting neuroactivity compared to smaller substituents.

Biological Activity

1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C21H29NC_{21}H_{29}N, highlighting its complexity as a pyrrole derivative. The structure features a pyrrole ring bonded to a phenyl group, which is further substituted by a pentylcyclohexyl moiety. This unique configuration may influence its biological interactions and activities.

Antimicrobial Properties

Research indicates that pyrrole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the pyrrole structure have shown efficacy against various Gram-positive and Gram-negative bacteria. A study highlighted that halogenated pyrroles possess antibacterial activity, suggesting that structural modifications can enhance this effect .

Case Study: Antibacterial Activity

A study on pyrrole derivatives demonstrated that certain modifications could lead to increased inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The presence of substituents at specific positions on the pyrrole ring was correlated with enhanced antibacterial activity .

Anticancer Activity

Pyrrole derivatives have also been explored for their anticancer potential. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, a related compound showed promising results in inhibiting the growth of colorectal cancer cells with low IC50 values, indicating potent anticancer properties .

Data Table: Anticancer Efficacy of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ASW480 (Colorectal)2Inhibition of Wnt signaling
Compound BHCT116 (Colorectal)0.12Induction of apoptosis
This compoundTBDTBD

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyrrole derivatives have been noted for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Antimicrobial Activity : It is believed that the compound may disrupt bacterial cell membranes or interfere with vital metabolic processes within microbial cells .
  • Anticancer Activity : The inhibition of key signaling pathways involved in cell proliferation and survival is a proposed mechanism for its anticancer effects .
  • Anti-inflammatory Activity : Modulation of cytokine production and inhibition of inflammatory mediators are potential mechanisms through which this compound may exert its effects .

Q & A

Q. Basic

  • ¹H-NMR : Key signals include aromatic protons (δ 6.6–7.1 ppm) and cyclohexyl protons (δ 1.2–2.4 ppm) .
  • FT-IR : Absorptions at ~1515 cm⁻¹ (C=C stretching) and ~1250 cm⁻¹ (C-N pyrrole ring) .
  • X-ray crystallography : Resolves spatial arrangement of the pentylcyclohexyl substituent .

How can discrepancies between NMR and X-ray data for derivatives be resolved?

Advanced
Discrepancies arise from dynamic effects (e.g., rotational barriers) in solution vs. solid state. Methodologies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening .
  • DFT calculations : Compares theoretical and experimental bond lengths/angles from X-ray .
  • Hirshfeld analysis : Maps intermolecular interactions influencing solid-state packing .

What thermal stability profiles are observed for 1H-pyrrole derivatives?

Basic
Thermogravimetric analysis (TGA) of analogs shows decomposition temperatures (Td) ranging from 180–250°C. The 4-pentylcyclohexyl group enhances stability via hydrophobic packing, increasing Td by ~20°C compared to unsubstituted derivatives .

What strategies elucidate the mechanism of tyrosine phosphatase inhibition by these derivatives?

Q. Advanced

  • Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots .
  • Docking studies : Use X-ray structures (e.g., PDB 1YPT) to model binding interactions .
  • Site-directed mutagenesis : Identify residues critical for inhibitor binding .

How are recrystallization techniques applied for purification?

Basic
Post-synthesis, the crude product is dissolved in hot methanol, filtered, and cooled to 4°C. Slow crystallization yields needle-like crystals. Solvent mixtures (e.g., methanol/water 4:1) optimize crystal quality .

How do X-ray and Hirshfeld analyses aid in understanding solid-state interactions?

Q. Advanced

  • X-ray : Reveals dihedral angles between pyrrole and phenyl rings (e.g., 15–25°) .
  • Hirshfeld surfaces : Quantify C-H···π (10–15%) and van der Waals interactions (>60%) governing packing .

What safety precautions are necessary during synthesis?

Q. Basic

  • Use fume hoods for volatile solvents (xylene, DMF).
  • Avoid skin contact with chloranil (toxic) via PPE .

How to design structure-activity relationship (SAR) studies for enzyme inhibition?

Q. Advanced

  • Analog synthesis : Vary substituents (e.g., alkyl chain length, electron-withdrawing groups) .
  • Bioassays : Test inhibition against purified enzymes (IC₅₀ determination) .
  • QSAR modeling : Correlate logP/polar surface area with activity .

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